PDE4A Inhibition: 28-Fold Greater Potency than Rolipram in Enzyme Assays
6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid inhibits recombinant PDE4A with an IC50 of 10.7 nM [1]. Under comparable recombinant enzyme conditions, the classical PDE4 inhibitor rolipram exhibits an IC50 of 0.3 µM (300 nM) [2], making the dipropylcarbamoyl compound 28-fold more potent.
| Evidence Dimension | PDE4A inhibition IC50 |
|---|---|
| Target Compound Data | 10.7 nM |
| Comparator Or Baseline | Rolipram: IC50 = 0.3 µM (300 nM) |
| Quantified Difference | 28-fold lower IC50 (more potent) |
| Conditions | Recombinant PDE4A enzyme inhibition assay. Target: ChEMBL_155727 assay (unpurified recombinant PDE4A). Rolipram: recombinant PDE4A isoform, IC50 reported as mean ± SEM of three measurements (Nunes et al., 2016, Table 3). |
Why This Matters
For PDE4-targeted screening cascades, the 28-fold potency advantage over rolipram enables lower screening concentrations, reduced solvent interference, and a wider dynamic range for hit discrimination in high-throughput formats.
- [1] ChEMBL_155727 (CHEMBL760761), BindingDB. IC50 = 10.7 nM against PDE4A. View Source
- [2] Nunes IK, et al. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS One. 2016;11(10):e0162895. Table 3. View Source
